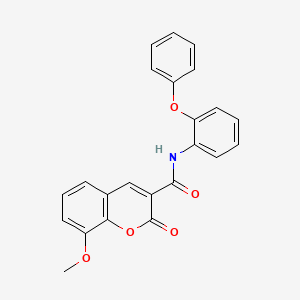![molecular formula C18H28N2O B4652878 N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide](/img/structure/B4652878.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide
Overview
Description
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It has gained popularity in the research community due to its potential applications in the field of neuroscience.
Mechanism of Action
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide acts as a dopamine reuptake inhibitor, increasing the concentration of dopamine in the brain. It also acts as a serotonin reuptake inhibitor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide has been shown to induce hyperactivity, hyperthermia, and anorexia in animal models. It has also been shown to increase locomotor activity and cause stereotypy in rodents.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide in lab experiments is its ability to induce dopamine release, which can be useful in studying the role of dopamine in neurological disorders. However, its psychoactive effects may limit its use in certain experiments.
Future Directions
Future research on N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide could focus on its potential therapeutic applications in neurological disorders, as well as its potential as a tool for studying the role of dopamine in the brain. Additionally, research could explore the development of safer and more effective synthetic cathinones for research purposes.
In conclusion, N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide is a synthetic cathinone that has gained attention in the research community due to its potential applications in the field of neuroscience. Its dopamine and serotonin reuptake inhibiting properties make it a useful tool for studying the mechanisms of action of other psychoactive substances. While its psychoactive effects may limit its use in certain experiments, future research could explore its therapeutic potential and the development of safer and more effective synthetic cathinones for research purposes.
Scientific Research Applications
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. It has also been used in research to understand the mechanisms of action of other psychoactive substances.
properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-4-5-6-18(21)19-16-7-9-17(10-8-16)20-13-11-15(2)12-14-20/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTCAVMQLXRSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea](/img/structure/B4652805.png)
![8-quinolinyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4652806.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4652812.png)

![methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4652821.png)
![ethyl [3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4652827.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4652846.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4652859.png)
![2-[(5-cyclopropyl-1H-pyrazol-3-yl)carbonyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide](/img/structure/B4652868.png)
![ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4652877.png)
![ethyl 1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4652892.png)

![5,7-bis(difluoromethyl)-N-[4-(1-pyrrolidinyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4652900.png)